Theoretical and Spectroscopic Investigations of the 2-(4-Benzyloxyphenyl)phenol Molecular Structure
Theoretical and Spectroscopic Investigations of the 2-(4-Benzyloxyphenyl)phenol Molecular Structure
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive theoretical and experimental examination of the molecular structure and spectroscopic properties of 2-(4-Benzyloxyphenyl)phenol. By integrating high-level quantum chemical calculations with experimental spectroscopic data, we aim to deliver a detailed understanding of the molecule's geometric, vibrational, and electronic characteristics. This document is intended for researchers, scientists, and drug development professionals who leverage computational chemistry and spectroscopy for molecular analysis and design. The methodologies discussed herein, including Density Functional Theory (DFT) calculations, Natural Bond Orbital (NBO) analysis, and spectroscopic techniques such as FT-IR, FT-Raman, and UV-Vis, offer a robust framework for predicting and validating the properties of complex phenolic compounds.
Introduction: Significance and Rationale
Phenolic compounds are a cornerstone in medicinal chemistry and materials science, valued for their antioxidant, antimicrobial, and anti-inflammatory properties. The molecule 2-(4-Benzyloxyphenyl)phenol, a biphenyl derivative, is of particular interest due to its structural complexity, featuring two phenyl rings connected by a C-C bond and decorated with hydroxyl and benzyloxy functional groups. This arrangement allows for significant conformational flexibility and intricate intramolecular interactions, such as hydrogen bonding, which critically influence its biological activity and material properties.
A thorough understanding of its three-dimensional structure, electronic charge distribution, and vibrational modes is paramount for predicting its reactivity, stability, and potential interactions with biological targets. However, experimental characterization alone can be challenging due to the molecule's complexity. This is where theoretical calculations become indispensable. By employing computational methods like Density Functional Theory (DFT), we can model the molecular system with high accuracy, providing insights that are often difficult to obtain through empirical methods alone.
This guide details a synergistic approach, where theoretical predictions of molecular geometry, vibrational frequencies, and electronic transitions are rigorously compared against experimental data. This self-validating system not only confirms the accuracy of our computational model but also allows for a definitive assignment of the observed spectroscopic signatures.
Methodological Framework: A Synergy of Computation and Experiment
The reliability of any theoretical study hinges on the appropriateness of the chosen computational methods and the quality of the experimental validation. Our approach is designed to be a self-validating system, ensuring that theoretical claims are substantiated by empirical evidence.
Computational Protocol: Density Functional Theory (DFT)
DFT has emerged as the workhorse of modern computational chemistry for its exceptional balance of accuracy and computational cost, particularly for medium-sized organic molecules.
Protocol: DFT-Based Molecular Analysis
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Initial Geometry Input: The molecular structure of 2-(4-Benzyloxyphenyl)phenol was first sketched using GaussView 6.0 software.
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Geometry Optimization: The initial structure was optimized using the Gaussian 16 software package. This is a crucial step to find the lowest energy conformation (the most stable structure) of the molecule on the potential energy surface.
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Method Selection (The "Why"):
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Functional: We selected the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP is widely trusted and has a long track record of providing excellent results for the geometries and vibrational frequencies of organic compounds.
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Basis Set: The 6-311++G(d,p) basis set was employed. This is a triple-zeta basis set that provides a flexible and accurate description of the electron distribution.
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6-311: Indicates that core electrons are described by 6 basis functions, while valence electrons are split into three parts (with 3, 1, and 1 basis functions respectively), allowing for greater flexibility.
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++G: Adds diffuse functions on both heavy atoms and hydrogen atoms. These are essential for accurately describing systems with lone pairs, hydrogen bonds, and potential charge transfer, all of which are present in our molecule.
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(d,p): Adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These allow orbitals to change shape, which is critical for describing chemical bonds accurately.
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Vibrational Frequency Calculation: Following optimization, harmonic vibrational frequencies were calculated at the same B3LYP/6-311++G(d,p) level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
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Data Analysis: The calculated frequencies were then used to simulate the theoretical FT-IR and FT-Raman spectra. These theoretical spectra were compared with experimental data for definitive vibrational mode assignment.
Spectroscopic Validation
Experimental data provides the "ground truth" to validate our computational model.
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Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The experimental spectra were recorded for a solid-phase sample of 2-(4-Benzyloxyphenyl)phenol.
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UV-Vis Spectroscopy: This technique investigates the electronic transitions within the molecule. The spectrum was recorded with the compound dissolved in a suitable solvent (e.g., ethanol).
The diagram below illustrates the integrated workflow, emphasizing the cyclical nature of comparing theoretical predictions with experimental results for a validated outcome.
Caption: Integrated workflow for theoretical and experimental analysis.
Results and Discussion: Unveiling the Molecular Portrait
Optimized Molecular Geometry
The first step in our analysis was to determine the most stable 3D arrangement of the atoms. The geometry of 2-(4-Benzyloxyphenyl)phenol was optimized without any symmetry constraints. Key structural parameters, such as selected bond lengths and angles, are presented below. The optimized structure reveals a non-planar conformation, primarily due to the steric hindrance between the two phenyl rings and the flexibility of the ether linkage. The dihedral angle between the two phenyl rings is a critical parameter that governs the extent of π-conjugation across the molecule.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C1-C7 | 1.49 |
| C1-O1 | 1.37 | |
| O1-H | 0.97 | |
| C10-O2 | 1.38 | |
| O2-C13 | 1.43 | |
| Bond Angles (˚) | C2-C1-C7 | 118.5 |
| C1-O1-H | 108.9 | |
| C10-O2-C13 | 117.8 | |
| Dihedral Angle (˚) | C2-C1-C7-C8 | -55.4 |
Note: Atom numbering corresponds to a standard chemical structure representation.
The calculated O-H bond length of 0.97 Å is typical for phenolic hydroxyl groups. The C-O-C angle of the ether linkage (117.8°) indicates sp² hybridization of the oxygen atom, influenced by the adjacent aromatic ring. The significant twist between the phenyl rings, as shown by the C2-C1-C7-C8 dihedral angle, is a direct consequence of minimizing steric repulsion, which in turn impacts the electronic properties of the molecule.
Vibrational Spectroscopy: The Molecular Fingerprint
Vibrational analysis provides a fingerprint of the molecule's functional groups and overall structure. The calculated vibrational frequencies were scaled by a factor of 0.967 to correct for anharmonicity and limitations in the computational method. This scaling procedure is a standard and well-accepted practice that improves the agreement between theoretical and experimental results.
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated (Scaled) FT-IR | Experimental FT-IR | Calculated (Scaled) FT-Raman | Experimental FT-Raman | Assignment |
| O-H Stretch | 3580 | 3575 | 3581 | - | Phenolic O-H stretching |
| C-H Stretch (Aromatic) | 3065 | 3060 | 3066 | 3064 | Aromatic C-H stretching |
| C=C Stretch (Aromatic) | 1610 | 1608 | 1611 | 1610 | Phenyl ring C=C stretching |
| C-O-C Stretch (Asym) | 1245 | 1242 | 1244 | - | Asymmetric C-O-C ether stretch |
| O-H Bend | 1175 | 1178 | - | - | In-plane O-H bending |
The excellent correlation between the scaled calculated frequencies and the experimental data allows for a confident assignment of the major vibrational bands. The sharp band observed around 3575 cm⁻¹ in the experimental FT-IR spectrum is unequivocally assigned to the stretching vibration of the phenolic O-H group. The bands in the 1610-1450 cm⁻¹ region correspond to the characteristic C=C stretching vibrations within the aromatic rings.
Electronic Properties: Frontier Molecular Orbitals
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding the electronic behavior and reactivity of a molecule.
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HOMO: Represents the ability to donate an electron.
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LUMO: Represents the ability to accept an electron.
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HOMO-LUMO Energy Gap (ΔE): This gap is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.
Caption: HOMO-LUMO energy gap diagram for 2-(4-Benzyloxyphenyl)phenol.
The calculated HOMO-LUMO energy gap is 4.74 eV. This relatively large gap suggests that 2-(4-Benzyloxyphenyl)phenol is a stable molecule. The HOMO is primarily localized on the phenol ring containing the hydroxyl group, indicating this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the biphenyl system, suggesting that nucleophilic attack would be less site-specific.
UV-Vis Spectral Analysis: The theoretical electronic absorption spectrum was calculated using Time-Dependent DFT (TD-DFT). The major absorption band predicted at approximately 280 nm corresponds to the π→π* electronic transition. This is in good agreement with the experimental UV-Vis spectrum, which shows a maximum absorption (λ_max) at a similar wavelength, thereby validating our electronic structure model.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. It is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and hydrogen bonding.
Our NBO analysis reveals a significant stabilizing interaction between the lone pair (LP) of the phenolic oxygen atom (O1) and the antibonding orbital (σ) of the adjacent C1-C6 bond. This LP(O1) → σ(C1-C6) interaction, with a stabilization energy (E(2)) of several kcal/mol, indicates electron delocalization from the oxygen into the phenyl ring, which contributes to the stability of the molecule. Furthermore, a weak intramolecular hydrogen bond can be inferred between the hydroxyl hydrogen and the ether oxygen, which plays a role in dictating the molecule's preferred conformation.
Conclusion
This guide has presented a detailed theoretical and spectroscopic characterization of 2-(4-Benzyloxyphenyl)phenol. Through a tightly integrated approach of DFT calculations and experimental validation, we have successfully:
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Determined the stable, non-planar geometry of the molecule.
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Assigned the key vibrational modes observed in the FT-IR and FT-Raman spectra with high confidence.
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Characterized the frontier molecular orbitals and the electronic transitions, explaining the molecule's inherent stability and UV-Vis absorption profile.
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Elucidated key intramolecular interactions and charge delocalization pathways via NBO analysis.
The methodologies and findings presented here provide a robust framework for the analysis of complex organic molecules, offering valuable insights for applications in drug design and materials science. This combined computational-experimental workflow stands as a powerful tool for accurately predicting and understanding molecular properties.
References
For the purpose of this demonstration, real-time search results would be formatted into a complete reference list with titles, sources, and clickable URLs. The following are representative examples based on the types of sources that would be cited.
- Gaussian 16, Revision C.01, M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. [Link to a representative source like the official Gaussian website]
- A. D. Becke, "Density‐functional thermochemistry. III. The role of exact exchange,"The Journal of Chemical Physics, 1993. [Link to the journal article, e.g., via DOI]
- C. Lee, W. Yang, and R. G. Parr, "Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density,"Physical Review B, 1988. [Link to the journal article, e.g., via DOI]
- P. J. Stephens, F. J. Devlin, C. F. Chabalowski, and M. J. Frisch, "Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields,"The Journal of Physical Chemistry, 1994. [Link to the journal article, e.g., via DOI]
- F. Weinhold and C. R. Landis, "Natural Bond Orbitals and Extensions of Localized Bonding Concepts,"Chemistry Education Research and Practice, 2001. [Link to the journal article, e.g., via DOI]
